molecular formula C7H9NO3 B13798846 2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI)

2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI)

Cat. No.: B13798846
M. Wt: 155.15 g/mol
InChI Key: DSKQQFYTVZYDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI) is a chemical compound with the molecular formula C7H9NO3. It is a derivative of pyrrol-2-one, featuring an acetyl group at the 1-position, a methoxy group at the 4-position, and a partially hydrogenated pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI) typically involves the acetylation of 1,5-dihydro-2H-pyrrol-2-one followed by methoxylation. One common method is to react 1,5-dihydro-2H-pyrrol-2-one with acetic anhydride in the presence of a catalyst to introduce the acetyl group. The resulting intermediate is then treated with a methoxylating agent, such as dimethyl sulfate, under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce fully hydrogenated pyrrole derivatives .

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI) depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetyl and methoxy groups can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI) is unique due to the presence of both acetyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

1-acetyl-3-methoxy-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5(9)8-4-6(11-2)3-7(8)10/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKQQFYTVZYDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=CC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.